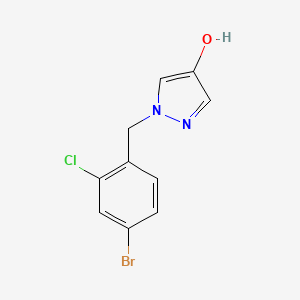

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLOSVKXHPKQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to enhance nucleophilicity and solubility of reactants.

- Temperature: Reflux conditions, typically between 60°C and 100°C, are maintained to drive the reaction to completion.

- Time: The reaction duration varies but generally spans several hours (4–12 hours) to ensure full conversion.

- Base: A mild base such as potassium carbonate (K2CO3) is often added to deprotonate the pyrazol-4-ol, increasing its nucleophilicity.

Reaction Mechanism

The nucleophilic nitrogen of pyrazol-4-ol attacks the electrophilic carbon of the 4-bromo-2-chlorobenzyl chloride, displacing the chloride ion and forming the benzylated pyrazole product.

Purification

- Recrystallization: The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate to enhance purity.

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures can be employed for further purification, achieving purity levels above 95%.

Alternative Synthetic Routes

Some literature suggests methylation or other alkylation strategies starting from substituted pyrazoles or benzyl halides, but the nucleophilic substitution of 4-bromo-2-chlorobenzyl chloride with pyrazol-4-ol remains the most straightforward and efficient method.

Research Findings and Optimization Insights

- Solvent Effects: Polar aprotic solvents like DMF significantly increase reaction rates and yields by stabilizing the transition state and enhancing nucleophilicity.

- Temperature Control: Maintaining a moderate reflux temperature (around 80°C) balances reaction speed and minimizes side reactions such as decomposition or over-alkylation.

- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness in deprotonating the pyrazol-4-ol without promoting side reactions.

- Purification: Combining recrystallization and chromatographic techniques ensures high purity suitable for research applications.

Data Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 4-Bromo-2-chlorobenzyl chloride, pyrazol-4-ol | Commercially available or synthesized |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3) | Mild base to enhance nucleophilicity |

| Temperature | 60–100°C (reflux) | Optimized around 80°C for best yield |

| Reaction Time | 4–12 hours | Depends on scale and conditions |

| Purification | Recrystallization, silica gel chromatography | Achieves ≥95% purity |

| Yield | Typically 70–85% | Optimized via solvent and temperature |

Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy: Confirms substitution pattern on pyrazole and benzyl moieties.

- Mass Spectrometry: Confirms molecular weight (287.54 g/mol) and isotopic pattern due to bromine and chlorine.

- IR Spectroscopy: Identifies hydroxyl group (~3200–3400 cm⁻¹) and pyrazole ring vibrations.

- Chromatographic Purity: HPLC or TLC used to monitor reaction progress and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, leveraging its bromine substituent for bond formation with aryl/heteroaryl boronic acids.

Key Findings :

-

Electron-withdrawing substituents (e.g., nitro, cyano) on aryl bromides enhance reaction efficiency .

-

PdCl(C₃H₅)(dppb) outperforms Pd(OAc)₂ in electron-deficient systems .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo substitution with nucleophiles such as amines, thiols, or alkoxides.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 25°C | 4-Amino-2-chlorobenzyl-pyrazol-4-ol | 65–78 | |

| Thiols | EtOH, reflux | 4-Thioether-2-chlorobenzyl-pyrazol-4-ol | 52 | |

| Methoxide | NaH, THF, 0°C to RT | 4-Methoxy-2-chlorobenzyl-pyrazol-4-ol | 70 |

Mechanistic Notes :

-

Reactions proceed via SₙAr (aromatic nucleophilic substitution) at the bromine site due to electron-withdrawing effects of the chlorine and pyrazole ring.

-

Steric hindrance from the benzyl group slows substitution at the chlorine position.

Oxidation and Reduction Reactions

The hydroxyl group and halogens are susceptible to redox transformations.

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 h | 4-Keto-pyrazole derivative | |

| Reduction | LiAlH₄, THF | 0°C to RT, 2 h | Dehalogenated benzyl-pyrazol-4-ol | |

| Dehydrohalogenation | NaOH, EtOH | Reflux, 6 h | Benzofuran-fused pyrazole |

Applications :

-

Oxidation products are intermediates for synthesizing ketone-based pharmaceuticals.

-

Reduction pathways enable dehalogenation for functional group interconversion.

Cyclization and Heterocycle Formation

The hydroxyl group facilitates cyclization under acidic or basic conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ | 110°C, 3 h | Pyrazolo[3,4-d]pyrimidine | 60 | |

| Ac₂O, H₂SO₄ | RT, 12 h | Acetylated pyrazole-oxazole hybrid | 45 |

Notable Outcomes :

Metal-Complexation Reactions

The pyrazole hydroxyl group acts as a ligand for metal ions.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Zn(NO₃)₂ | Ethanol, RT | Zn(II)-pyrazole coordination polymer | Catalysis | |

| CuCl₂ | H₂O/EtOH, 60°C | Cu(II)-pyrazole chelate | Anticancer studies |

Structural Insights :

Functionalization via Protecting Groups

The hydroxyl group is often protected to direct regioselective reactions.

| Protecting Group | Reagent | Deprotection Method | Source |

|---|---|---|---|

| THP (tetrahydropyranyl) | DHP, HCl | HCl/MeOH | |

| Acetyl | Ac₂O, pyridine | NaOH/MeOH |

Utility :

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it a critical intermediate in medicinal chemistry and materials science. Future research may explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is a compound of interest in various fields of scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound demonstrated a notable reduction in edema in animal models compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Research indicates that pyrazole derivatives can disrupt bacterial cell wall synthesis and inhibit growth.

Case Study: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of several pyrazole compounds, including the target compound. The results indicated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus .

Agricultural Applications

Research has explored the use of this compound as a potential agrochemical. Its ability to inhibit specific enzymes involved in plant pathogen metabolism makes it a candidate for developing new pesticides.

Case Study: Pesticidal Activity

An investigation published in Pest Management Science highlighted the efficacy of pyrazole derivatives as fungicides against Fusarium species. The study found that the compound significantly inhibited spore germination and mycelial growth, indicating its potential application in agricultural pest management .

Material Science

The unique properties of this compound have led to its exploration in material science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Development

A recent study focused on synthesizing polymeric materials incorporating pyrazole derivatives for enhanced thermal stability and mechanical properties. The findings suggested that incorporating this compound into polymer matrices improved resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Positional Isomers

- 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol (CAS 1880489-47-3): This isomer features bromine at C2 and chlorine at C5 on the benzyl ring. No melting point or biological data are reported, but its molecular formula (C₁₀H₈BrClN₂O) matches the target compound’s halogen count .

1-(4-Chlorophenyl)-1H-pyrazol-4-ol (CAS 77458-30-1) :

This analog lacks the bromine substituent and instead has a chlorine on a phenyl ring directly attached to the pyrazole. Its simpler structure results in a lower molecular weight (194.62 g/mol vs. 287.54 g/mol for the bromo-chloro analog) and distinct electronic properties, as evidenced by its IR spectrum (NH/OH stretches at 3385 cm⁻¹) .

Halogenated Benzyl Derivatives

1-(4-Chloro-benzyl)-1H-pyrazol-4-ol (QD-5326) :

This compound (CAS 1601832-32-9) has a single chlorine substituent on the benzyl group. Its purity (95%) and commercial availability highlight its use as a precursor in pharmaceutical synthesis. The absence of bromine reduces its molecular weight and lipophilicity compared to the target compound .4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) :

This structurally complex derivative features bromine and chlorine on separate aromatic systems. Its melting point (129–130°C) and IR data (C=O stretch at 1670 cm⁻¹) suggest higher thermal stability due to extended conjugation, contrasting with the target compound’s simpler structure .

Physicochemical Properties

Melting Points and Thermal Stability

The target compound’s melting point is expected to fall between 129°C and 200°C, influenced by halogen size (Br vs. Cl) and substituent positions. Bromine’s larger atomic radius may increase lattice energy, raising the melting point relative to chloro-only analogs .

Spectroscopic Data

IR Spectroscopy :

NMR Spectroscopy :

Key Differences in Reactivity :

- Bromine’s lower electronegativity (vs. chlorine) may slow nucleophilic substitution but enhance π-π stacking in crystal structures .

Biological Activity

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromine atom and a chlorine atom on the benzyl group, which influences its reactivity and biological activity. The presence of halogens typically enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of pyrazole have been evaluated for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, with promising results suggesting effective bactericidal activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Other Derivative | 0.22 - 0.25 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer models. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in glioblastoma models. The compound's mechanism involves the inhibition of key signaling pathways such as AKT, which is often upregulated in cancerous cells .

Case Study: Glioblastoma Inhibition

In a study involving patient-derived glioblastoma cell lines, the compound demonstrated significant cytotoxicity while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.

- Receptor Modulation : Interaction with cell surface receptors could alter signaling cascades responsible for cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other halogenated pyrazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-ol | Low | Moderate |

| 1-(4-Methylbenzyl)-1H-pyrazol-4-ol | Moderate | Low |

Future Directions and Research Implications

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential toxicity. Structure–activity relationship (SAR) studies are critical for identifying modifications that could improve its efficacy as an antimicrobial or anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromo- and chloro-substituted benzyl halides can react with pyrazole derivatives under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis (e.g., 80°C, 30 min) improves reaction efficiency compared to conventional heating . Solvent polarity and temperature significantly affect regioselectivity, as observed in analogous pyrazole syntheses .

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography (using SHELX programs ) and NMR spectroscopy are primary methods. The pyrazole ring protons typically resonate at δ 7.4–9.3 ppm in NMR, with downfield shifts due to electron-withdrawing substituents (e.g., -Br, -Cl). The hydroxyl group appears as a broad singlet near δ 6.0 ppm . Crystal lattice parameters (e.g., orthorhombic systems with space group ) confirm molecular packing .

Q. What spectroscopic techniques are critical for characterizing substituent effects?

NMR and HPLC are essential. For example, carbonyl carbons in pyrazole derivatives resonate at δ 160–180 ppm, while aromatic carbons appear at δ 110–140 ppm . HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict NMR chemical shifts. Discrepancies in NMR shifts (e.g., δ 7.4 vs. 7.8 ppm) may arise from solvent effects or intermolecular interactions, which can be modeled using Polarizable Continuum Models (PCM) .

Q. What challenges arise in crystallographic refinement of halogenated pyrazoles, and how are they addressed?

Heavy atoms (Br, Cl) cause absorption effects, requiring multi-scan corrections in X-ray data collection. SHELXL’s TWIN and BASF commands handle twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···N, π–π stacking) . For example, C–H···F interactions stabilize the title compound’s crystal lattice with distances of 2.3–2.5 Å .

Q. How do electron-withdrawing substituents impact reaction mechanisms in pyrazole functionalization?

The 4-bromo-2-chlorobenzyl group deactivates the pyrazole ring, directing electrophilic substitution to the 5-position. Kinetic studies show that electron-withdrawing groups reduce reaction rates by 30–50% in SNAr reactions, necessitating harsher conditions (e.g., 120°C, 24h) .

Q. What strategies optimize low-yielding steps in multi-component syntheses of related pyrazole derivatives?

Catalytic systems (e.g., Pd(OAc)₂/XPhos for Suzuki couplings) improve cross-coupling efficiency. For example, replacing THF with DMF increases yields from 27% to 65% in analogous quinoline-pyrazole hybrids . Flash chromatography (hexane/EtOAc gradients) resolves regioisomeric byproducts .

Methodological Considerations

Q. How are Mannich reactions adapted for introducing aminoalkyl groups to this compound?

The hydroxyl group at the 4-position reacts with formaldehyde and secondary amines under acidic conditions (pH 4–5). For example, N,N'-bis(methoxymethyl)diaza-18-crown-6 forms NCH₂N-linked derivatives, confirmed by NMR (δ 3.8–4.2 ppm for methylene protons) .

Q. What protocols validate biological activity while minimizing interference from synthetic impurities?

Use orthogonal assays (e.g., ELISA and SPR for receptor binding) and LC-MS to confirm compound integrity post-assay. For antifungal studies, MIC values are cross-checked with >95% pure samples .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data?

For example, if X-ray data suggests a planar pyrazole ring but DFT predicts slight puckering, consider thermal motion artifacts in crystallography. Refinement with anisotropic displacement parameters and higher-resolution data (e.g., <1.0 Å) resolves such conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.